Derrubone was originally isolated from the roots of the plant Derris spp., particularly from Derris elliptica. This plant is known for its traditional medicinal uses and contains several bioactive compounds. The isolation of derrubone from these sources has prompted extensive research into its chemical properties and potential applications in medicine.
Derrubone belongs to the class of compounds known as naphthoquinones, which are characterized by their fused aromatic rings and quinone functional groups. These compounds are often associated with various biological activities, including antimicrobial, anticancer, and antioxidant properties.
The synthesis of derrubone has been accomplished through several methodologies, primarily focusing on convergent synthetic strategies. One notable synthetic route involves eight highly convergent steps that allow for the efficient construction of derrubone and its analogues. The process typically begins with commercially available starting materials, such as 2-amino-3-chloro-1,4-naphthoquinone, which undergoes various transformations including:
These methods have been optimized to produce high yields of derrubone and facilitate the exploration of structure-activity relationships for improved biological activity .
Derrubone features a distinct molecular structure characterized by a naphthoquinone core. The molecular formula is C₁₄H₉O₂, and its structural representation highlights the presence of two carbonyl groups adjacent to the aromatic rings. The specific arrangement of these functional groups is critical for its biological activity.
Key data regarding its molecular structure includes:
Derrubone participates in various chemical reactions that are significant for its biological activity. Notably, it has been shown to interact with Hsp90, leading to inhibition of this protein's chaperoning function. The mechanism involves binding to the ATP-binding site of Hsp90, disrupting its function in protein folding and stabilization.
Additionally, derrubone can undergo redox reactions due to its quinone moiety, making it a potential candidate for further modification in synthetic organic chemistry .
The mechanism by which derrubone exerts its effects primarily involves the inhibition of Hsp90. By binding to Hsp90, derrubone disrupts the protein's ability to assist in the proper folding of client proteins involved in cancer cell proliferation. This inhibition leads to:
This mechanism underscores the potential use of derrubone as an anticancer agent, particularly in therapies targeting Hsp90-dependent pathways.
Derrubone's chemical properties include:
These properties enhance its utility in medicinal chemistry and pharmacological applications .
Derrubone has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit Hsp90. Its scientific uses include:
Derrubone is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as 5,7-Dihydroxy-6-(3-methylbut-2-en-1-yl)-3',4'-[methylenebis(oxy)]isoflavone. Its alternative systematic designation is 3-(2H-1,3-Benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one, reflecting the benzodioxole ring system and prenyl substitution pattern. The compound's molecular formula is C₂₁H₁₈O₆, corresponding to a molecular weight of 366.369 g·mol⁻¹ [1].
Table 1: Fundamental Chemical Characteristics of Derrubone
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 3-(2H-1,3-Benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one |
Molecular Formula | C₂₁H₁₈O₆ |
Molar Mass | 366.369 g·mol⁻¹ |
Canonical SMILES | CC(=CCC₁=C(C=C₂C(=C₁O)C(=O)C(=CO₂)C₃=CC₄=C(C=C₃)OCO₄)O)C |
Key Functional Groups | Benzopyranone, benzodioxole, phenolic hydroxyl, prenyl chain |
Derrubone features a tripartite molecular architecture that defines its chemical behavior and biological interactions:
Derrubone was first isolated and characterized in 1969 from the Indian tree species Derris robusta (family Fabaceae), a botanical source historically investigated for its insecticidal rotenoids. The pioneering phytochemical investigation by East, Ollis, and Wheeler employed traditional extraction and chromatographic techniques to separate this previously unknown isoflavone from other complex metabolites in the plant matrix. Their structural elucidation work, utilizing then-available spectroscopic methods and chemical derivatization, established the novel carbon skeleton featuring the unusual C-6 prenylation pattern that distinguishes derrubone from more common C-8 prenylated isoflavonoids. This discovery expanded the known chemical diversity within the Derris genus beyond the rotenoids for which it was better known [1].
While the specific biosynthetic pathway to derrubone in Derris robusta remains incompletely characterized, it is understood to follow the general routes for prenylated isoflavonoid production:
Derrubone exemplifies several key principles in natural product research and drug discovery:
Table 2: Natural Products in Drug Discovery with Comparison to Derrubone
Compound | Source Organism | Therapeutic Area | Molecular Target | Discovery Significance |
---|---|---|---|---|
Derrubone | Derris robusta | Oncology (investigational) | Hsp90 chaperone | Novel scaffold for Hsp90 inhibition |
Paclitaxel | Taxus brevifolia | Oncology | Microtubule stabilization | Blockade of cell division in mitosis |
Artemisinin | Artemisia annua | Antimalarial | Free radical-mediated cytotoxicity | Peroxide bridge activation by heme iron |
Galantamine | Galanthus woronowii | Alzheimer's disease | Acetylcholinesterase inhibition | Symptomatic cognitive improvement |
Derrubone continues to be investigated for its potential in drug discovery, particularly as researchers seek Hsp90 inhibitors with improved therapeutic indices. Its journey from botanical curiosity to mechanistically validated inhibitor illustrates the enduring value of phytochemical investigation in the modern drug discovery paradigm. Future research directions include exploring its potential in combination therapies, neurodegenerative diseases (where Hsp90 inhibition may reduce misfolded protein burden), and infectious diseases where pathogen Hsp90 represents a viable target [2] [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7